![molecular formula C16H14N2O2S B2665714 5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide CAS No. 1795412-41-7](/img/structure/B2665714.png)
5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide
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Description
“5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide” is a compound that incorporates a thiophene ring . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Synthesis and Antimicrobial Applications
Synthetic Methods : The synthesis of oxazole and thiazole derivatives, including compounds structurally related to "5-phenyl-N-(2-(thiophen-2-yl)ethyl)oxazole-2-carboxamide", involves various strategies. For instance, Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles through copper-catalyzed intramolecular cyclization, highlighting the versatility of oxazole derivatives in chemical synthesis (Kumar et al., 2012).
Antimicrobial Activity : Compounds with oxazole or thiazole moieties have been investigated for their antimicrobial properties. Marvadi et al. (2020) synthesized a series of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides and evaluated them for antitubercular activity, demonstrating the potential of such compounds in combating tuberculosis (Marvadi et al., 2020).
properties
IUPAC Name |
5-phenyl-N-(2-thiophen-2-ylethyl)-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-9-8-13-7-4-10-21-13)16-18-11-14(20-16)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWWLCMOOBMDKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C(=O)NCCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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